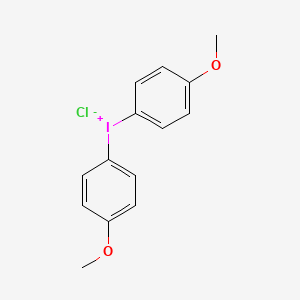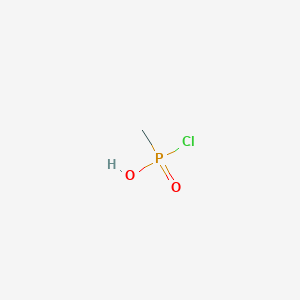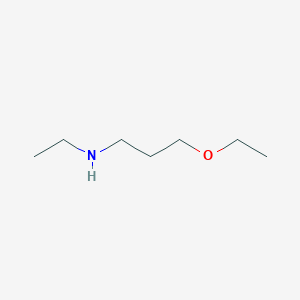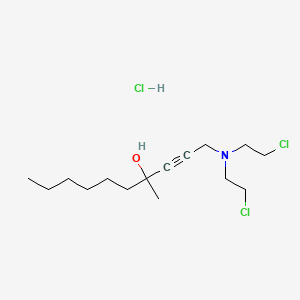
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a methyl group, bis(2-chloroethyl)amino group, and a decyn-4-ol moiety, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an amine with 2-chloroethyl chloride, followed by the introduction of a decyn-4-ol group through a coupling reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways and exert its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-butyn-4-ol hydrochloride
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-hexyn-4-ol hydrochloride
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-octyn-4-ol hydrochloride
Highlighting Uniqueness
Compared to similar compounds, 4-Methyl-1-(bis(2-chloroethyl)amino)-2-decyn-4-ol hydrochloride stands out due to its longer carbon chain, which can influence its chemical reactivity and biological activity. The presence of the decyn-4-ol moiety also adds to its unique properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
40415-93-8 |
|---|---|
Molekularformel |
C15H28Cl3NO |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
1-[bis(2-chloroethyl)amino]-4-methyldec-2-yn-4-ol;hydrochloride |
InChI |
InChI=1S/C15H27Cl2NO.ClH/c1-3-4-5-6-8-15(2,19)9-7-12-18(13-10-16)14-11-17;/h19H,3-6,8,10-14H2,1-2H3;1H |
InChI-Schlüssel |
XHRRYRFUECWOTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


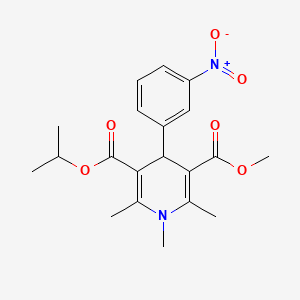
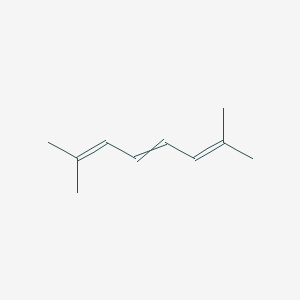
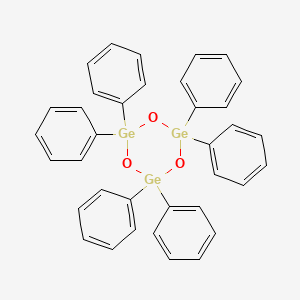
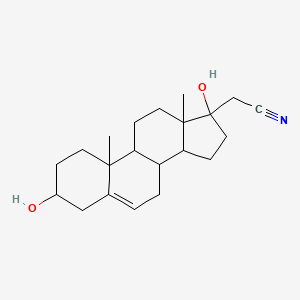
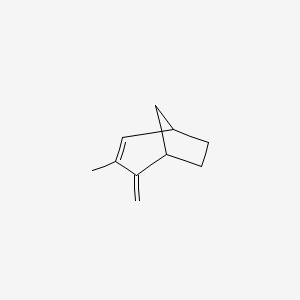
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
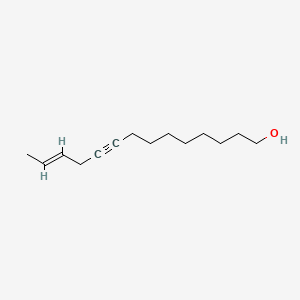


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
